4-(propan-2-yloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a thiophene ring, a piperazine moiety, and a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-isopropoxybenzoyl isothiocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea linkage can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperazine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea linkages, such as 1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea.
Piperazine Derivatives: Compounds with piperazine moieties, such as 1-(4-fluorophenyl)piperazine.
Thiophene Derivatives: Compounds with thiophene rings, such as 2-acetylthiophene
Uniqueness
3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of a thiophene ring, a piperazine moiety, and a thiourea linkage. This unique structure allows it to interact with multiple molecular targets, leading to a broad range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H28N4O3S2 |
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Molecular Weight |
508.7 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C26H28N4O3S2/c1-18(2)33-22-11-5-19(6-12-22)24(31)28-26(34)27-20-7-9-21(10-8-20)29-13-15-30(16-14-29)25(32)23-4-3-17-35-23/h3-12,17-18H,13-16H2,1-2H3,(H2,27,28,31,34) |
InChI Key |
RECGNKBQNXHXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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